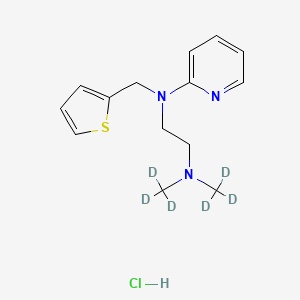
Methapyrilene-d6 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methapyrilene-d6 (hydrochloride) is a deuterated form of methapyrilene hydrochloride, a compound known for its antihistamine properties. Methapyrilene was previously used in various drug products but was withdrawn from the market due to its carcinogenic properties . The deuterated form, Methapyrilene-d6, is primarily used in scientific research as a stable isotope-labeled compound .
准备方法
Synthetic Routes and Reaction Conditions
Methapyrilene-d6 (hydrochloride) can be synthesized through a multi-step process involving the introduction of deuterium atoms into the methapyrilene molecule. The synthesis typically involves the following steps:
Deuteration of Dimethylamine: The dimethylamine component is deuterated using deuterium gas (D2) under specific conditions.
Formation of Deuterated Intermediate: The deuterated dimethylamine is then reacted with 2-thenylamine to form a deuterated intermediate.
Cyclization and Hydrochloride Formation: The intermediate undergoes cyclization to form the final product, which is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of Methapyrilene-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterium gas and other deuterated reagents is carefully monitored to maintain the isotopic purity .
化学反应分析
Types of Reactions
Methapyrilene-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent amine.
Substitution: Various N-substituted derivatives.
科学研究应用
Methapyrilene-d6 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways and interactions of methapyrilene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of methapyrilene.
Industry: Applied in the development and testing of new antihistamine drugs
作用机制
Methapyrilene-d6 (hydrochloride) exerts its effects by acting as an antagonist at histamine H1 receptors. This action blocks the effects of histamine, a compound involved in allergic reactions. The molecular targets include histamine H1 receptors located on various cells, including those in the respiratory tract, skin, and blood vessels. The blockade of these receptors prevents the typical symptoms of allergic reactions, such as itching, swelling, and vasodilation .
相似化合物的比较
Similar Compounds
Methapyrilene: The non-deuterated form of Methapyrilene-d6.
Diphenhydramine: Another antihistamine with similar H1 receptor antagonistic properties.
Chlorpheniramine: A widely used antihistamine with similar applications.
Uniqueness
Methapyrilene-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This isotopic labeling makes it particularly valuable in research applications where accurate measurement and tracing are required .
属性
分子式 |
C14H20ClN3S |
|---|---|
分子量 |
303.9 g/mol |
IUPAC 名称 |
N-pyridin-2-yl-N-(thiophen-2-ylmethyl)-N',N'-bis(trideuteriomethyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C14H19N3S.ClH/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;/h3-8,11H,9-10,12H2,1-2H3;1H/i1D3,2D3; |
InChI 键 |
BONORRGKLJBGRV-TXHXQZCNSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CCN(CC1=CC=CS1)C2=CC=CC=N2)C([2H])([2H])[2H].Cl |
规范 SMILES |
CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




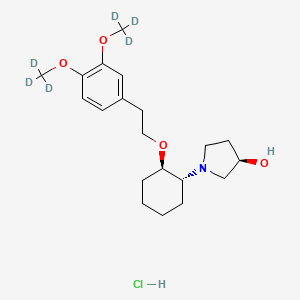
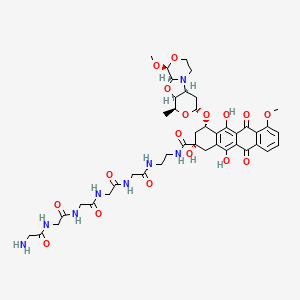
![(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B12428150.png)
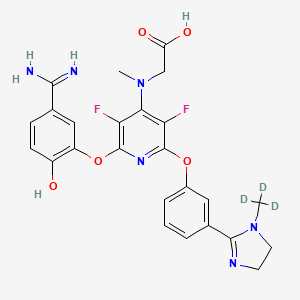
![methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B12428164.png)
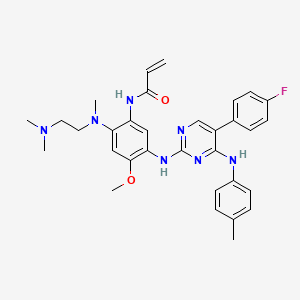
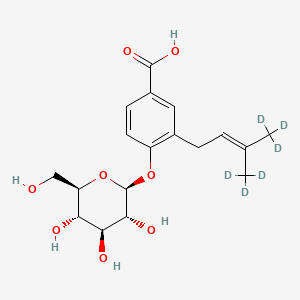
![[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428186.png)
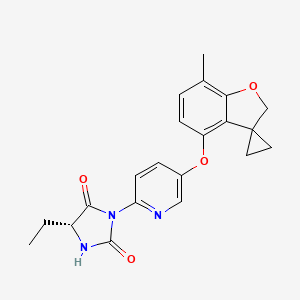
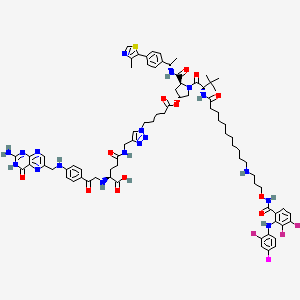
![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)

